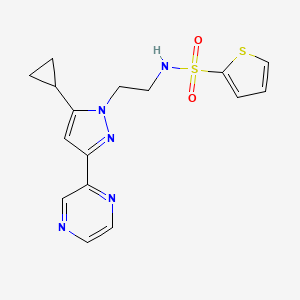

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The pyrazole moiety is linked via an ethyl chain to a thiophene-2-sulfonamide group. This structural architecture is characteristic of bioactive molecules, as sulfonamide derivatives and pyrazole-containing compounds are frequently explored in medicinal chemistry for their anti-inflammatory, antimicrobial, and kinase-inhibitory properties . The cyclopropyl group may enhance metabolic stability, while the pyrazine ring could modulate electronic properties and binding interactions.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c22-25(23,16-2-1-9-24-16)19-7-8-21-15(12-3-4-12)10-13(20-21)14-11-17-5-6-18-14/h1-2,5-6,9-12,19H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNLHPNFFJMWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole ring’s substitution pattern critically influences molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

Substituent Diversity: The target compound’s 5-cyclopropyl group contrasts with the 5-chloro () and 5-phenyl () groups in analogs. Cyclopropyl substituents are known to improve metabolic stability and reduce steric hindrance compared to bulkier groups like phenyl .

Sulfonamide vs. Amide Functionality :

- The thiophene-2-sulfonamide group in the target compound differs from benzene sulfonamides () and acetamides (). Sulfonamides generally exhibit stronger acidity (due to the sulfonyl group) and improved solubility in polar solvents compared to amides.

Linker and Auxiliary Groups :

- The ethyl linker in the target compound may provide conformational flexibility absent in rigid analogs like the thiadiazole-linked derivatives ().

- The pyrazine ring in the target compound could confer distinct electronic effects compared to the trifluoromethyl () or thiadiazole () groups, influencing receptor binding or pharmacokinetics.

Implications for Bioactivity and Drug Design

- Anti-inflammatory Potential: The thiophene sulfonamide group may mimic benzene sulfonamides (), which exhibit cyclooxygenase (COX) inhibition.

- Kinase Inhibition : Pyrazine and pyrazole motifs are common in kinase inhibitors; the target compound’s structure aligns with scaffolds targeting EGFR or JAK2 .

- Solubility and Bioavailability : The thiophene ring’s lower aromaticity compared to benzene () might improve solubility, while the cyclopropyl group could reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.